Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate
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Overview
Description
Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a tridecane backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate typically involves the reaction of di-tert-butyl malonate with a suitable diamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various fields. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the tert-butyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold for drug design and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors with high affinity, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate
- Di-tert-butyl 1,7-diazaspiro[6.6]tridecane-1,7-dicarboxylate
Uniqueness
Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate is unique due to its specific spirocyclic structure and the position of the nitrogen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H38N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ditert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate |
InChI |
InChI=1S/C21H38N2O4/c1-19(2,3)26-17(24)22-15-11-7-9-13-21(22)14-10-8-12-16-23(21)18(25)27-20(4,5)6/h7-16H2,1-6H3 |
InChI Key |
RFUIJJGTHVORDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC12CCCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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